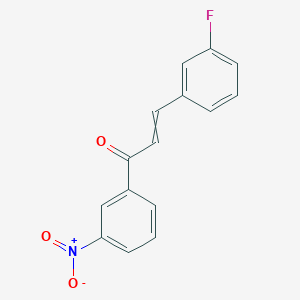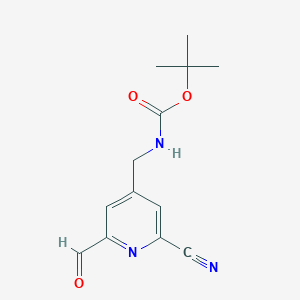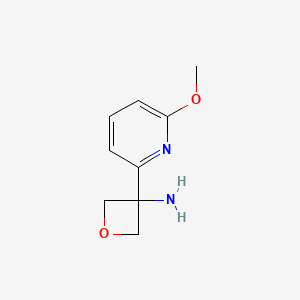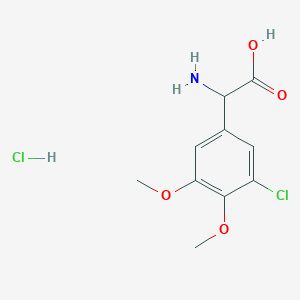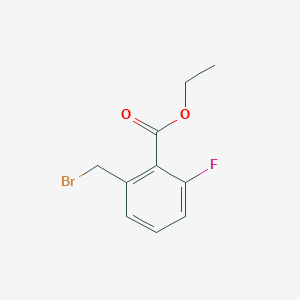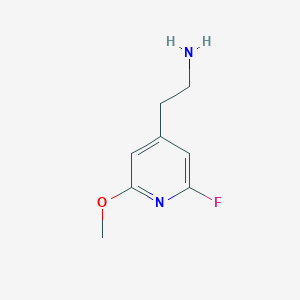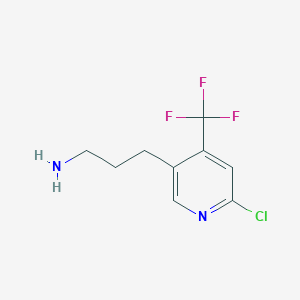
3-(6-Chloro-4-(trifluoromethyl)pyridin-3-yl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(6-Chloro-4-(trifluoromethyl)pyridin-3-yl)propan-1-amine is an organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloro-4-(trifluoromethyl)pyridin-3-yl)propan-1-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
3-(6-Chloro-4-(trifluoromethyl)pyridin-3-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group may yield nitroso or nitro derivatives, while substitution of the chlorine atom can produce a variety of functionalized pyridine compounds.
科学研究应用
3-(6-Chloro-4-(trifluoromethyl)pyridin-3-yl)propan-1-amine has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and developing new biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
作用机制
The mechanism of action of 3-(6-Chloro-4-(trifluoromethyl)pyridin-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
相似化合物的比较
Similar Compounds
Similar compounds include other pyridine derivatives with chlorine and trifluoromethyl substitutions, such as:
- 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)amine
- 3-[3-chloro-5-(5-{[(1S)-1-phenylethyl]amino}isoxazolo[5,4-c]pyridin-3-yl)propan-1-amine
Uniqueness
What sets 3-(6-Chloro-4-(trifluoromethyl)pyridin-3-yl)propan-1-amine apart is its specific substitution pattern, which imparts unique chemical and physical properties. These properties can be leveraged to develop new materials and pharmaceuticals with enhanced performance characteristics.
属性
分子式 |
C9H10ClF3N2 |
|---|---|
分子量 |
238.64 g/mol |
IUPAC 名称 |
3-[6-chloro-4-(trifluoromethyl)pyridin-3-yl]propan-1-amine |
InChI |
InChI=1S/C9H10ClF3N2/c10-8-4-7(9(11,12)13)6(5-15-8)2-1-3-14/h4-5H,1-3,14H2 |
InChI 键 |
HHDMXGDLNIDDCL-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CN=C1Cl)CCCN)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


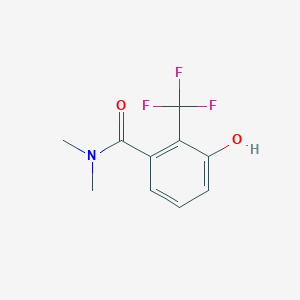
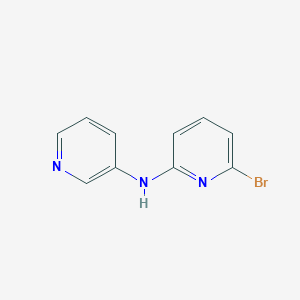

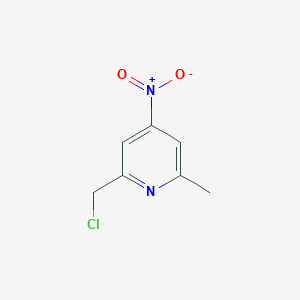
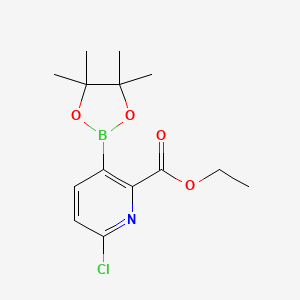
![ethyl 3-[[3-(hexoxycarbonylamino)-4-[[2-[4-(N-hexoxycarbonylcarbamimidoyl)anilino]acetyl]-methylamino]benzoyl]-pyridin-2-ylamino]propanoate](/img/structure/B14853482.png)

